molecular formula C21H17Cl3N2O3S B11098877 2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide

2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11098877
M. Wt: 483.8 g/mol
InChI Key: CCHXTGDIMYLDHJ-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with aniline to form 4-chloro-2-methyl(phenylsulfonyl)aniline. This intermediate is then reacted with 3,4-dichlorophenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H17Cl3N2O3S

Molecular Weight

483.8 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C21H17Cl3N2O3S/c1-14-11-15(22)7-10-20(14)26(30(28,29)17-5-3-2-4-6-17)13-21(27)25-16-8-9-18(23)19(24)12-16/h2-12H,13H2,1H3,(H,25,27)

InChI Key

CCHXTGDIMYLDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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